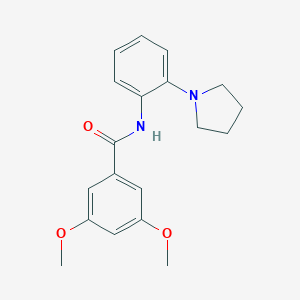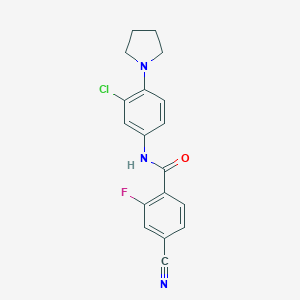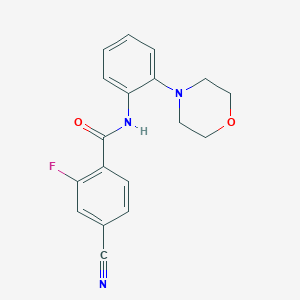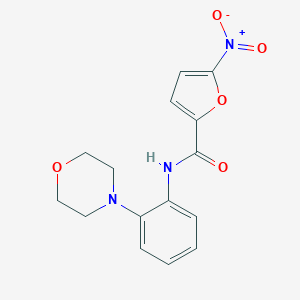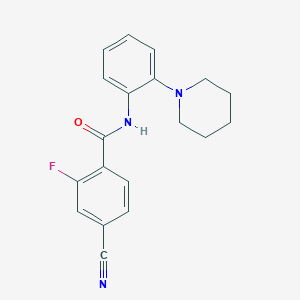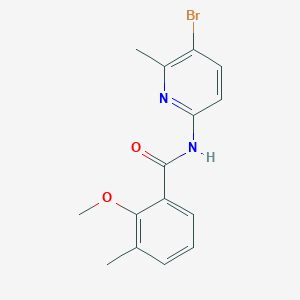
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxy-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BM212, and it belongs to the class of benzamide derivatives.
Mécanisme D'action
The mechanism of action of BM212 involves the inhibition of several signaling pathways that are involved in cancer cell proliferation and survival. BM212 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. BM212 also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BM212 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell proliferation. BM212 also inhibits the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. Moreover, BM212 has been shown to enhance the activity of the immune system by increasing the production of cytokines and activating immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BM212 in lab experiments include its potent anticancer and anti-inflammatory activity, as well as its ability to enhance the activity of the immune system. However, the limitations of using BM212 in lab experiments include its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on BM212. One possible direction is to investigate the potential of BM212 in combination with other anticancer drugs for the treatment of cancer. Another direction is to study the pharmacokinetics and bioavailability of BM212 in vivo to determine its suitability for clinical use. Moreover, the potential of BM212 in the treatment of neurodegenerative disorders, such as Alzheimer's disease, can also be explored.
Méthodes De Synthèse
The synthesis of BM212 involves several steps, including the reaction of 2-bromo-5-methylpyridine with 2-methoxy-3-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
BM212 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated that BM212 exhibits potent anticancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. Moreover, BM212 has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C15H15BrN2O2 |
|---|---|
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C15H15BrN2O2/c1-9-5-4-6-11(14(9)20-3)15(19)18-13-8-7-12(16)10(2)17-13/h4-8H,1-3H3,(H,17,18,19) |
Clé InChI |
JOOTXKUXOBWYNY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=NC(=C(C=C2)Br)C |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=NC(=C(C=C2)Br)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250644.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B250647.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
![3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
![N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B250653.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B250655.png)
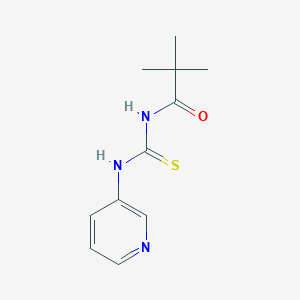
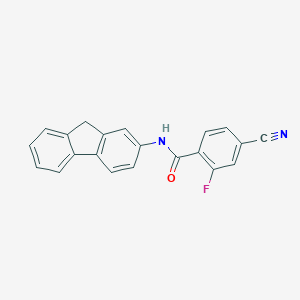
![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)
